molecular formula C25H39ClN4O3 B611090 (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride CAS No. 845745-37-1

(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B611090
CAS No.: 845745-37-1
M. Wt: 479.06
InChI Key: CMFDULVBZVNDFI-RKVNAYBESA-N
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Description

SW IV-52 is an XIAP-inhibitor. It acts as a second mitochondria-derived activator of caspases (SMAC) mimetic.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Procedures : An efficient and facile synthesis procedure for a structurally similar compound, 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride, was developed from 6,7-dimethyl-1,2,3,4-tetrahydronaphtalen-1-one. This synthesis involved one-step synthesis of a key intermediate and subsequent transformations of functional groups, suggesting possible synthetic routes for related compounds (Huang, Yeh, & Wong, 2008).

  • Spectroscopic Analysis : Identification and characterization of novel hydrochloride salts of cathinones, including compounds structurally related to the queried chemical, were achieved using GC-MS, IR, NMR, and electronic absorption spectroscopy. This highlights the potential of these methods in analyzing similar compounds (Nycz, Paździorek, Małecki, & Szala, 2016).

Biological Activity and Applications

  • Receptor Binding and Activity : Studies on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives, which share structural features with the queried compound, revealed insights into their binding affinities and selectivities at sigma(1) and sigma(2) receptors. These findings suggest potential applications in tumor research and therapy (Berardi et al., 2005).

  • Potential in Therapeutics : Research into 3-aryl(pyrrolidin-1-yl)butanoic acids, structurally related to the queried compound, identified several analogs with high affinity and selectivity for αvβ6 integrin. This suggests potential applications in treating idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Biochemical Analysis

Biochemical Properties

SW IV-52 is known to interact with a variety of enzymes and proteins. As an XIAP-inhibitor, it acts as a second mitochondria-derived activator of caspases (SMAC) mimetic . This interaction with the X-linked inhibitor of apoptosis protein (XIAP) leads to the induction of apoptosis, a form of programmed cell death .

Cellular Effects

SW IV-52 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, particularly in ovarian cancer cells . This impact on cell signaling pathways and gene expression leads to changes in cellular metabolism, ultimately resulting in cell death .

Molecular Mechanism

The molecular mechanism of action of SW IV-52 involves its binding interactions with biomolecules, specifically the X-linked inhibitor of apoptosis protein (XIAP). As a SMAC mimetic, it mimics the action of the second mitochondria-derived activator of caspases, leading to the inhibition of XIAP and the activation of apoptosis .

Temporal Effects in Laboratory Settings

The effects of SW IV-52 have been observed over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been noted that SW IV-52 has minimal single-agent activity at concentrations up to 200 μM .

Metabolic Pathways

Given its role as a SMAC mimetic and XIAP-inhibitor, it is likely that it interacts with enzymes and cofactors involved in apoptosis and cell death pathways .

Subcellular Localization

Given its role in apoptosis, it is likely that it is localized to the mitochondria, where it can interact with XIAP and other proteins involved in the apoptotic pathway .

Properties

IUPAC Name

(2S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N4O3.ClH/c1-16(26-5)22(30)28-21(25(2,3)4)24(32)29-15-9-14-20(29)23(31)27-19-13-8-11-17-10-6-7-12-18(17)19;/h6-7,10,12,16,19-21,26H,8-9,11,13-15H2,1-5H3,(H,27,31)(H,28,30);1H/t16-,19+,20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFDULVBZVNDFI-RKVNAYBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C(=O)N1CCCC1C(=O)NC2CCCC3=CC=CC=C23)C(C)(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]2CCCC3=CC=CC=C23)C(C)(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743433
Record name N-Methyl-L-alanyl-3-methyl-L-valyl-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-L-prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845745-37-1
Record name N-Methyl-L-alanyl-3-methyl-L-valyl-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-L-prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride
Reactant of Route 2
(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride
Reactant of Route 5
(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride
Reactant of Route 6
(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride
Customer
Q & A

Q1: What is the mechanism of action of (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride in ovarian cancer cells?

A1: The research paper focuses on a class of compounds that function as sigma-2 receptor ligands. this compound itself is not specifically investigated in this study. The paper explores the impact of conjugating a SMAC mimetic to a sigma-2 ligand to enhance tumor cell death. It suggests that the conjugate leverages the pro-apoptotic effects of both the sigma-2 ligand and the SMAC mimetic, leading to increased cell death in ovarian cancer cells. []

Q2: Are there any in vitro or in vivo studies mentioned in the paper that specifically investigate the efficacy of this compound?

A2: The paper does not specifically investigate this compound. It focuses on the broader concept of combining sigma-2 ligands with SMAC mimetics for enhanced anticancer activity. The study does mention in vitro experiments using various ovarian cancer cell lines to demonstrate the effectiveness of their proposed conjugate strategy. []

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